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molecular formula H5O30P5V6-30 B1623752 Vanadium hydroxide oxide phosphate CAS No. 65232-89-5

Vanadium hydroxide oxide phosphate

Cat. No. B1623752
M. Wt: 945.54 g/mol
InChI Key: DZHUTCDIQDURCC-UHFFFAOYSA-A
Attention: For research use only. Not for human or veterinary use.
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Patent
US04520127

Procedure details

As an example of a starting material suitable for an amorphous complex oxide containing phosphorus and vanadium as the major constituents, a vanadyl phosphate solution was prepared. In 3.0 kg of deionized water, 2.956 kg of 85% phosphoric acid was dissolved, and 2.55 kg of oxalic acid (H2C2O4.2H2O) was further added and dissolved under heating. The solution was heated to 80° C., and 1.842 kg of vanadium pentoxide was gradually added and dissolved while paying a careful attention to the generation of bubbles. Then, the heating was continued for further 10 minutes under the boiling condition to complete the reduction. The solution was cooled, and deionized water was added to adjust the total amount to 10.00 kg, whereby the second component was obtained.
[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.55 kg
Type
reactant
Reaction Step Four
Quantity
1.842 kg
Type
reactant
Reaction Step Five
Quantity
2.956 kg
Type
reactant
Reaction Step Six
Name
Quantity
3 kg
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[P].[V:2].[P:3](=[O:7])([OH:6])([OH:5])[OH:4].C(O)(=O)C(O)=[O:10].[O-2:14].[O-2].[O-2].[O-2].[O-2].[V+5].[V+5]>O>[OH-:4].[OH-:10].[OH-:14].[OH-:4].[OH-:4].[O-2:4].[O-2:4].[O-2:4].[O-2:4].[O-2:4].[O-:5][P:3]([O-:7])([O-:6])=[O:4].[O-:5][P:3]([O-:7])([O-:6])=[O:4].[O-:5][P:3]([O-:7])([O-:6])=[O:4].[O-:5][P:3]([O-:7])([O-:6])=[O:4].[O-:5][P:3]([O-:7])([O-:6])=[O:4].[V:2].[V:2].[V:2].[V:2].[V:2].[V:2] |f:4.5.6.7.8.9.10,12.13.14.15.16.17.18.19.20.21.22.23.24.25.26.27.28.29.30.31.32|

Inputs

Step One
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[P]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[V]
Step Four
Name
Quantity
2.55 kg
Type
reactant
Smiles
C(C(=O)O)(=O)O
Step Five
Name
Quantity
1.842 kg
Type
reactant
Smiles
[O-2].[O-2].[O-2].[O-2].[O-2].[V+5].[V+5]
Step Six
Name
Quantity
2.956 kg
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
3 kg
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
under heating
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
[OH-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[V].[V].[V].[V].[V].[V]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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